Benzolamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Glaucoma Research:

- Benzolamide reduces intraocular pressure (IOP), a major risk factor for glaucoma. Researchers have investigated its efficacy as a standalone treatment or in combination with other medications to manage IOP Source: Journal of Ocular Pharmacology and Therapeutics: .

Physiology and Biochemistry Research:

- Benzolamide's ability to inhibit carbonic anhydrase enzymes makes it a tool to study various physiological and biochemical processes. Researchers use it to understand acid-base balance, electrolyte transport, and CO2 metabolism in the body Source: American Journal of Physiology: .

Epilepsy Research:

- Some studies have explored the potential of benzolamide to treat certain types of epilepsy, possibly by affecting chloride transport in the brain. However, further research is needed to determine its effectiveness for this purpose Source: Epilepsy Research: .

Other Areas of Research:

- Benzolamide may have applications in other areas of scientific research, such as studies on altitude sickness, congestive heart failure, and certain neurological disorders. However, more investigation is needed to confirm its efficacy in these contexts.

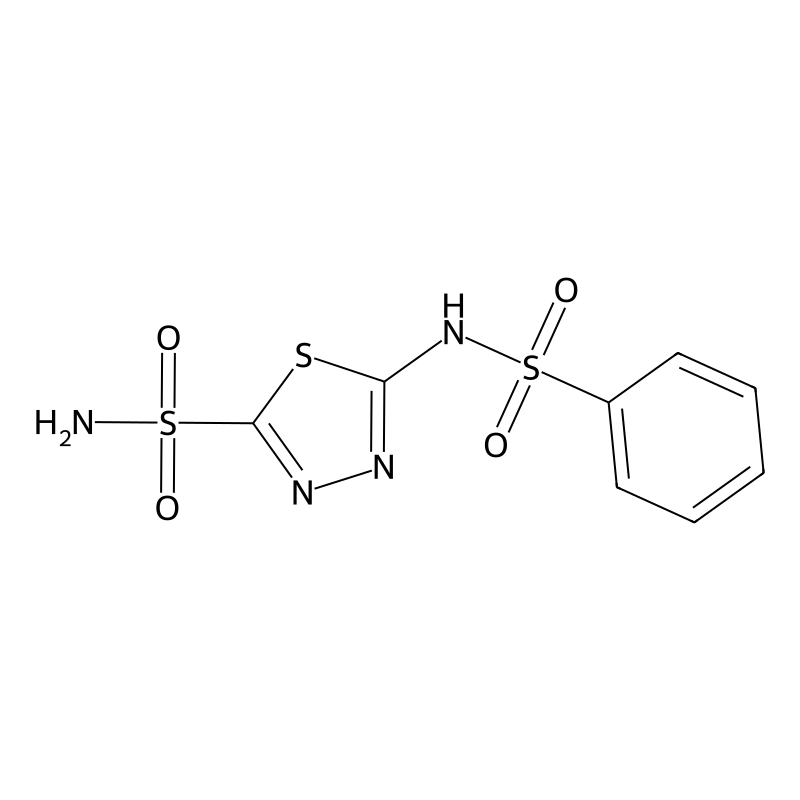

Benzolamide is a sulfonamide compound that functions primarily as a carbonic anhydrase inhibitor. It belongs to a class of drugs known for their ability to inhibit the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes, including the regulation of acid-base balance and fluid secretion. Benzolamide is characterized by its high hydrophilicity, which limits its ability to penetrate cell membranes effectively, leading to its action primarily on carbonic anhydrase IV in living tissues .

Benzolamide's mechanism of action revolves around its ability to inhibit carbonic anhydrase enzymes. These enzymes are responsible for converting carbon dioxide and water into carbonic acid. By inhibiting this process, benzolamide alters acid-base balance in the body, leading to a state of metabolic acidosis []. This, in turn, can trigger various physiological responses, including increased ventilation and fluid excretion, which are relevant to its potential therapeutic effects.

Case Study: Application in Altitude Sickness

A study published in Pharmacological Research Perspectives (2016) investigated the effectiveness of benzolamide compared to placebo in preventing Acute Mountain Sickness (AMS) during a high-altitude trek []. The study suggests that benzolamide may improve oxygenation and reduce AMS symptoms at high altitudes compared to placebo, potentially due to its less pronounced central nervous system effects compared to other CA inhibitors [].

Benzolamide acts as a reversible, non-competitive inhibitor of carbonic anhydrases. The inhibition mechanism involves the binding of benzolamide to the active site of the enzyme, which prevents the conversion of carbon dioxide and water into bicarbonate and protons. This reaction is essential for maintaining acid-base homeostasis in biological systems. The chemical structure of benzolamide allows it to interact specifically with the enzyme's active site, leading to its pharmacological effects .

Benzolamide has demonstrated various biological activities, particularly in renal physiology. It inhibits the reabsorption of electrolytes such as sodium, bicarbonate, and chloride in the proximal convoluted tubule of the nephron, which can lead to increased diuresis. This property makes it useful in conditions where fluid retention is a concern. Additionally, studies have shown that benzolamide can influence acid-base balance by affecting bicarbonate reabsorption and excretion .

The synthesis of benzolamide typically involves the reaction of sulfanilamide with benzoyl chloride or benzoyl isothiocyanate. This process can be summarized in the following steps:

- Formation of Benzoyl Sulfonamide: Sulfanilamide reacts with benzoyl chloride in the presence of a base.

- Purification: The product is purified through recrystallization from suitable solvents.

- Characterization: The final compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Benzolamide has several clinical applications due to its role as a carbonic anhydrase inhibitor:

- Diuretic Therapy: It is used to manage conditions like hypertension and edema by promoting diuresis.

- Glaucoma Treatment: Benzolamide can reduce intraocular pressure by decreasing aqueous humor production.

- Research Tool: It serves as a valuable tool in biochemical research for studying carbonic anhydrase functions and related metabolic pathways .

Studies have shown that benzolamide interacts with various biological systems through its inhibition of carbonic anhydrases. Its primary interactions include:

- Electrolyte Balance: By inhibiting bicarbonate reabsorption, benzolamide affects electrolyte levels in the body.

- Acid-Base Homeostasis: It alters blood pH levels by modifying bicarbonate and proton concentrations.

- Drug Interactions: Benzolamide may interact with other medications that affect renal function or acid-base balance, necessitating careful monitoring during co-administration .

Benzolamide shares structural and functional similarities with other carbonic anhydrase inhibitors. Below are some compounds compared with benzolamide:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Acetazolamide | Sulfonamide | Inhibits multiple carbonic anhydrases | Broader spectrum of enzyme inhibition |

| Methazolamide | Sulfonamide | Inhibits carbonic anhydrases | More lipophilic than benzolamide |

| Dorzolamide | Sulfonamide | Selective for carbonic anhydrase II | Primarily used for glaucoma treatment |

| Brinzolamide | Sulfonamide | Inhibits carbonic anhydrases | Topical application for ocular pressure |

Benzolamide's uniqueness lies in its specific action on carbonic anhydrase IV and its hydrophilic nature, making it less permeable across cell membranes compared to some other inhibitors like acetazolamide .

Key Synthetic Routes: Sulfonamide Functionalization Strategies

The synthesis of benzolamide employs several distinct strategic approaches, each offering unique advantages in terms of reaction efficiency, scalability, and product purity. The primary synthetic routes can be categorized into five major methodologies based on their mechanistic foundations and starting material requirements.

Direct Sulfonamide Synthesis Approach

The direct sulfonamide synthesis represents one of the most straightforward methodologies for benzolamide production, utilizing primary amines and sulfonyl chlorides as fundamental building blocks [3]. This approach operates under mild reaction conditions, typically at ambient temperature with base catalysis, achieving yields in the range of 70-85 percent [4]. The reaction mechanism involves nucleophilic attack of the amine nitrogen on the electrophilic sulfur center of the sulfonyl chloride, resulting in formation of the sulfonamide bond with concurrent elimination of hydrogen chloride.

The methodology employs a novel sulfinylamine reagent, tertiary-butoxy-nitrogen-sulfur-oxygen, which enables rapid and convenient access to primary sulfonamides through reaction with organometallic nucleophiles such as Grignard reagents or organolithiums [3]. This approach demonstrates particular utility in the formation of polarity-enhancing sulfonamide groups, dramatically altering the physicochemical properties of target molecules while maintaining high selectivity and mild reaction conditions.

Thiadiazole Ring Formation Strategy

The construction of the 1,3,4-thiadiazole ring system represents a critical synthetic challenge in benzolamide production, with multiple methodologies developed to address this requirement [5]. The most widely employed approach involves the cyclization of thiosemicarbazides with carbon disulfide under elevated temperature conditions, typically at 130 degrees Celsius in glacial acetic acid for 12 hours, achieving yields of 85-95 percent [6].

The mechanistic pathway proceeds through initial formation of a thiosemicarbazide intermediate, followed by nucleophilic attack on carbon disulfide leading to cyclization and elimination of hydrogen sulfide. Alternative approaches utilize diacylhydrazines with phosphorus pentasulfide, providing access to 2,5-disubstituted thiadiazoles through a different mechanistic pathway [7]. The choice of methodology depends on the specific substitution pattern required and the availability of starting materials.

Electrochemical Synthesis Methodology

Recent developments in benzolamide synthesis have incorporated electrochemical approaches that enable direct carbon-nitrogen bond formation through oxidative coupling of thiols and amines [8]. This environmentally benign methodology operates through electrochemical oxidation, achieving yields of 65-75 percent while avoiding traditional chemical oxidants.

The reaction mechanism involves initial anodic oxidation of the thiol substrate to the corresponding disulfide within the first 20 seconds of reaction, followed by amine oxidation to generate radical cation intermediates [8]. The aminium radical subsequently reacts with the disulfide to form sulfenamide intermediates, which undergo consecutive oxidation steps to yield the final sulfonamide product. This approach demonstrates particular advantages in terms of environmental sustainability and reaction selectivity.

Oxidative Nitrogen-Functionalization Strategy

The oxidative nitrogen-functionalization approach represents a green chemistry methodology for benzolamide synthesis, utilizing primary sulfonamides and aldehydes as starting materials [4]. This method employs sodium iodide as catalyst with sodium percarbonate as oxidant, operating at room temperature to achieve yields of 85-95 percent.

The reaction proceeds through direct carbon-nitrogen bond formation, demonstrating excellent functional group tolerance and scalability potential. The methodology shows particular promise for medicinal chemistry applications, enabling derivatization of sulfa drugs into alpha-amino alcohols and esters with high efficiency and selectivity.

Critical Intermediates in Benzolamide Synthesis: Mechanistic Analysis

The synthesis of benzolamide involves several key intermediates, each playing a crucial role in the overall synthetic pathway and requiring specific handling and optimization protocols.

2-Amino-5-mercapto-1,3,4-thiadiazole Formation

The formation of 2-amino-5-mercapto-1,3,4-thiadiazole represents a fundamental intermediate in benzolamide synthesis, serving as the key heterocyclic scaffold [7]. This intermediate, with the molecular formula Carbon two Hydrogen three Nitrogen three Sulfur two, is formed through cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

The mechanistic pathway involves initial nucleophilic attack of the thiosemicarbazide nitrogen on carbon disulfide, forming a dithiocarbamate intermediate. Subsequent intramolecular cyclization occurs through nucleophilic attack of the second nitrogen center, leading to ring closure and elimination of hydrogen sulfide. The reaction requires elevated temperatures, typically 140 degrees Celsius, to achieve efficient cyclization, with yields exceeding 90 percent when conducted in dimethylformamide [7].

Benzenesulfonyl Chloride Activation

Benzenesulfonyl chloride serves as the critical electrophilic component for sulfonamide group introduction, possessing the molecular formula Carbon six Hydrogen five Chlorine Oxygen two Sulfur [9]. This intermediate exhibits moisture sensitivity, requiring careful handling and storage under anhydrous conditions to prevent hydrolysis.

The formation mechanism involves reaction of benzene with sulfur dioxide and chlorine under controlled conditions, typically in the presence of a Lewis acid catalyst. The resulting sulfonyl chloride demonstrates high reactivity toward nucleophiles, enabling efficient coupling with amino-containing heterocycles to form the desired sulfonamide linkages.

Sulfinamide Intermediate Characterization

Sulfinamide intermediates represent transient species in the oxidative pathway from sulfides to sulfonamides, playing a crucial role in the overall mechanistic framework [8]. These intermediates exhibit variable stability depending on substitution patterns and reaction conditions, requiring careful optimization of reaction parameters to achieve efficient conversion.

The formation of sulfinamide intermediates occurs through progressive oxidation pathways, involving initial formation of sulfenamides followed by further oxidation. The mechanistic analysis reveals that these intermediates can be isolated and characterized under specific conditions, providing valuable insights into the reaction pathway and enabling optimization of synthetic protocols.

Optimization of Reaction Conditions: Temperature, Catalysts, and Solvent Systems

The optimization of reaction conditions for benzolamide synthesis requires careful consideration of multiple interdependent parameters, including temperature profiles, catalyst selection, and solvent system optimization.

Temperature Control and Programming

Temperature optimization represents a critical factor in benzolamide synthesis, with different reaction stages requiring specific temperature profiles to achieve optimal yields and selectivity [10]. The optimal temperature range spans from 60 to 130 degrees Celsius, depending on the specific synthetic step and mechanistic requirements.

For thiadiazole ring formation, elevated temperatures of 130 degrees Celsius are typically required to achieve efficient cyclization, while sulfonamide coupling reactions can proceed effectively at moderate temperatures of 60-100 degrees Celsius [11]. Temperature programming strategies, involving gradual heating from 60 degrees Celsius to 130 degrees Celsius, have proven effective in minimizing side reactions while maintaining high conversion rates.

The critical effects of temperature control include regulation of reaction rate and selectivity, with higher temperatures generally accelerating reaction rates but potentially compromising selectivity through increased side reaction pathways. Optimization strategies incorporate continuous temperature monitoring and controlled heating profiles to balance these competing factors.

Catalyst Selection and Loading

Catalyst selection and loading optimization play crucial roles in benzolamide synthesis efficiency and economic viability [11]. The optimal catalyst loading range spans from 0.3 to 2.0 percent, depending on the specific reaction conditions and desired reaction rate.

Recent developments have focused on cobalt-based catalytic systems, particularly cobalt acetate and cobalt phthalocyanine complexes, which demonstrate high activity for oxidative transformations relevant to benzolamide synthesis [12]. These catalysts operate effectively under mild conditions while maintaining high selectivity for desired products.

The optimization strategy involves minimizing catalyst loading while maintaining acceptable reaction rates, balancing economic considerations with reaction efficiency. Process optimization studies have demonstrated that catalyst loadings below 0.3 percent result in significantly reduced reaction rates, while loadings above 2.0 percent provide marginal improvements in rate while increasing costs substantially.

Solvent System Engineering

Solvent system selection and optimization represent critical factors in benzolamide synthesis, affecting both reaction mechanism and product isolation procedures [13]. The preferred solvent systems include glacial acetic acid and dimethylformamide, which provide optimal solubility characteristics for both starting materials and products.

Mixed solvent systems have demonstrated particular advantages in addressing solubility challenges while maintaining reaction efficiency. The combination of glacial acetic acid with dimethylformamide provides enhanced solubility for heterocyclic intermediates while maintaining the acidic conditions required for efficient cyclization reactions.

Solvent effects extend beyond simple solubility considerations, influencing reaction mechanisms through stabilization of ionic intermediates and transition states. The optimization of solvent systems requires careful consideration of both chemical compatibility and downstream processing requirements, including product isolation and purification protocols.

Industrial-Scale Production Challenges and Purification Techniques

The transition from laboratory-scale synthesis to industrial production of benzolamide presents several significant technical and economic challenges that require sophisticated engineering solutions.

Scale-Up Heat Management

Industrial-scale production of benzolamide faces significant challenges related to heat management during exothermic reaction sequences [10]. The scale-up of reactions involving thiadiazole formation and sulfonamide coupling generates substantial heat loads that can lead to hot spot formation and reduced selectivity if not properly controlled.

The technical issues associated with heat management include the potential for runaway reactions, temperature gradients within large reaction vessels, and the need for efficient heat removal systems. Industrial solutions have focused on continuous flow reactor technologies that provide superior heat transfer characteristics compared to traditional batch reactors.

Continuous flow reactors enable precise temperature control through enhanced surface area-to-volume ratios and improved heat transfer coefficients. These systems incorporate controlled cooling mechanisms that can rapidly respond to temperature excursions, maintaining optimal reaction conditions throughout the production process. The cost impact of these solutions is moderate, requiring equipment investment but providing significant benefits in terms of product quality and process safety.

Solvent Recovery and Recycling Systems

The industrial production of benzolamide utilizes high-boiling-point solvents such as glacial acetic acid and dimethylformamide, necessitating sophisticated recovery and recycling systems to maintain economic viability [14]. The technical challenges include the energy-intensive nature of solvent distillation and the need to maintain solvent purity through multiple recycling cycles.

Industrial solutions have incorporated advanced distillation column technologies, including divided wall columns that provide enhanced separation efficiency while reducing energy consumption [14]. These systems enable recovery of greater than 95 percent of process solvents while maintaining purity specifications required for subsequent production cycles.

Solvent regeneration protocols incorporate purification steps to remove accumulated impurities and reaction byproducts that could interfere with subsequent synthetic operations. The cost impact of solvent recovery systems is high due to energy requirements, but essential for economic production at industrial scale.

Advanced Purification Methodologies

Product purification at industrial scale requires integration of multiple separation techniques to achieve the high purity standards required for pharmaceutical applications [15]. The complex purification requirements stem from the presence of structurally similar impurities and the need to remove both organic and inorganic contaminants.

Industrial purification strategies combine crystallization techniques with chromatographic separation methods to achieve comprehensive purification. Static crystallization and falling film crystallization methods have proven particularly effective for benzolamide purification, providing high yields while maintaining product quality [14].

The integration of crystallization and chromatographic techniques enables selective removal of specific impurity classes while maximizing product recovery. These systems incorporate process analytical technology for real-time monitoring of purification efficiency and automated control of separation parameters. The cost impact of advanced purification systems is high due to multiple processing steps, but essential for meeting regulatory requirements.

Quality Control and Process Consistency

Industrial production of benzolamide requires sophisticated quality control systems to ensure batch-to-batch consistency and compliance with pharmaceutical specifications [15]. The challenges include monitoring of multiple quality parameters throughout the production process and maintaining consistent product attributes across different production campaigns.

Process analytical technology implementation enables real-time monitoring of critical quality attributes, including impurity levels, moisture content, and crystalline form consistency. These systems incorporate advanced analytical techniques such as near-infrared spectroscopy and high-performance liquid chromatography for continuous process monitoring.

The industrial solutions focus on automated process control systems that can respond to quality parameter variations in real-time, maintaining product specifications through dynamic adjustment of process conditions. The cost impact of these quality control systems is low relative to the benefits provided through improved consistency and reduced waste generation.

Benzolamide exhibits complex solubility behavior that is fundamentally influenced by its structural characteristics and intermolecular interactions. The compound is characterized as a hydrophilic sulfonamide derivative with low aqueous solubility under standard conditions [2]. This limited water solubility can be attributed to the presence of multiple hydrogen bonding sites and the aromatic thiadiazole ring system, which create a delicate balance between polar and nonpolar interactions.

[Table 1: Basic Physicochemical Properties of Benzolamide]

In organic media, benzolamide demonstrates significantly enhanced solubility characteristics. The compound shows excellent solubility in dimethyl sulfoxide (DMSO), achieving concentrations of up to 250 mg/mL when ultrasonic treatment is applied [2] [3]. This dramatic increase in DMSO reflects the strong hydrogen bonding capabilities of the solvent and its ability to disrupt intermolecular associations within the solid state structure of benzolamide.

[Table 2: Solubility Dynamics of Benzolamide in Different Media]

The solubility profile in aprotic organic solvents follows predictable patterns based on Hansen solubility parameter theory. Benzamide analogs, which share structural similarities with benzolamide, have been extensively studied using COSMO-RS (Conductor-like Screening Model for Real Solvents) computational approaches [4] [5]. These studies reveal that the solubility of aromatic amides is generally high in aprotic solvents such as DMF and DMSO, with significant decreases observed in aqueous binary mixtures as the water fraction increases [4] [5].

The molecular interactions governing solubility can be understood through computational analysis of the electronic structure. Benzolamide contains both hydrogen bond donor and acceptor sites, primarily through its sulfonamide groups. The primary sulfonamide group (-SO₂NH₂) acts as both a donor and acceptor, while the secondary sulfonamide linkage (-SO₂NH-) provides additional hydrogen bonding opportunities [6] [7]. These multiple interaction sites result in strong intermolecular associations in the solid state, requiring polar aprotic solvents to effectively disrupt the crystal lattice.

Aqueous-organic solvent mixtures exhibit antisolvent behavior, where increasing water content progressively reduces benzolamide solubility [4] [5]. This behavior is particularly pronounced in systems containing methanol, ethanol, or acetone as co-solvents. The underlying mechanism involves preferential solvation, where water molecules compete with organic solvent molecules for interaction with the solute, ultimately leading to reduced solubilization efficiency.

Temperature effects on solubility are moderate but measurable. Heating to 37°C enhances dissolution rates and can be utilized to improve solubility in pharmaceutical formulations [2] [3]. However, temperatures above 70°C should be avoided due to the onset of thermal degradation processes [8] [9].

Thermal Stability and Degradation Pathways

The thermal stability profile of benzolamide reveals distinct degradation phases that are critical for understanding its processing and storage requirements. Under ambient conditions, benzolamide remains stable for extended periods when stored at 4°C with protection from light [2] [3]. This stability is attributed to the robust aromatic thiadiazole core structure and the stabilizing effects of intermolecular hydrogen bonding in the solid state.

[Table 3: Thermal Stability and Degradation Profile of Benzolamide]

Initial thermal stress responses become evident around 70°C, where minor structural changes begin to occur [8] [9]. These early-stage modifications primarily involve weakening of intermolecular hydrogen bonds and increased molecular mobility within the crystal lattice. At 105°C, significant degradation becomes observable through various analytical techniques including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) [10] [8] [9].

The primary degradation phase occurs between 120°C and 200°C, characterized by the systematic breakdown of the weakest chemical bonds within the molecule [11] [12]. Similar to polybenzoxazine degradation patterns, the initial weight loss at lower temperatures (around 120-150°C) is attributed to the evolution of volatile amines and small molecular fragments [11]. The major degradation occurs between 200°C and 450°C, involving the decomposition of the aromatic ring systems and sulfonamide functionalities.

Thermal degradation products have been identified through combined TGA-FTIR and pyrolysis gas chromatography-mass spectrometry (Py-GC/MS) analysis of related sulfonamide compounds [10] [8]. The degradation pathway involves several key mechanistic steps:

Initial Bond Cleavage (120-200°C): The weakest C-N and Ar-C bonds in the molecule undergo homolytic cleavage, generating radical species [11] [12].

Primary Product Formation (200-350°C): Small molecule products including amines, sulfur dioxide, and aromatic fragments are released [10] [8] [9].

Secondary Degradation (350-500°C): Primary degradation products undergo further decomposition and recombination reactions, forming more complex aromatic structures [11] [12].

Carbonization (500-600°C): Final degradation stages involve aromatization and dehydrogenation processes leading to char formation [11] [12].

Differential scanning calorimetry studies of benzolamide reveal a sharp endothermic peak around 134.5°C, which corresponds to the melting point of the compound [13] [14]. This thermal event precedes the onset of significant chemical degradation, providing a useful reference point for thermal processing parameters.

The thermal degradation behavior is significantly influenced by atmospheric conditions. In inert atmospheres (nitrogen or argon), degradation temperatures are typically 8-18°C higher than in oxidative conditions [15]. This difference highlights the role of oxygen in accelerating thermal decomposition through oxidative pathways.

pH-Dependent Behavior and Protonation State Analysis

The pH-dependent behavior of benzolamide is fundamentally governed by its two distinct sulfonamide groups, each possessing different pKa values that determine the protonation state distribution across various pH ranges. The compound exhibits complex acid-base equilibria that significantly influence its solubility, stability, and biological activity [16] [17] [18].

[Table 4: pH-Dependent Behavior and Protonation State Analysis of Benzolamide]

The secondary sulfonamide moiety (-SO₂NH-) exhibits a pKa value of approximately 3.2, while the primary sulfonamide group (-SO₂NH₂) has a pKa of approximately 7.5 [18]. This dual pKa system creates distinct pH regions where different protonation states predominate, each with characteristic physicochemical properties.

In highly acidic conditions (pH 1.0-3.0), both sulfonamide groups are fully protonated, resulting in a positively charged species. This protonated form exhibits enhanced aqueous solubility compared to the neutral molecule, as the charged species interacts more favorably with water molecules through ion-dipole interactions [16] [17]. This behavior is consistent with general principles governing weak base solubility in acidic media.

The transition region between pH 3.0 and 5.0 is characterized by the deprotonation of the secondary sulfonamide group while the primary sulfonamide remains largely protonated. This zwitterionic-like intermediate state typically exhibits minimum solubility, as observed in many amphoteric compounds [16] [17] [18]. The reduced solubility in this pH range is attributed to decreased net charge and increased intermolecular interactions.

Within the physiological pH range (5.0-7.0), benzolamide exists primarily as a neutral species with the secondary sulfonamide deprotonated and the primary sulfonamide predominantly in its neutral form [16] [19] [18]. This neutral state corresponds to the compound's natural crystal form and represents the minimum solubility region. The minimal solubility at neutral pH is particularly relevant for pharmaceutical formulations, as it influences bioavailability and dissolution characteristics.

As pH increases above 7.0, progressive deprotonation of the primary sulfonamide group occurs, leading to the formation of anionic species. The negatively charged forms exhibit increased aqueous solubility due to enhanced hydration and reduced intermolecular hydrogen bonding in the solid state [16] [18]. Complete deprotonation occurs at highly alkaline pH values (>11.0), resulting in maximum solubility.

The pH-dependent solubility behavior of benzolamide follows classical Henderson-Hasselbalch principles for polyprotic weak acids. The compound demonstrates minimal solubility at its isoelectric point (approximately pH 5.3) and shows enhanced solubility at pH values significantly above or below this point [16] [19].

Protonation state analysis through computational methods reveals that the electron density distribution changes significantly with pH-induced protonation/deprotonation events. The sulfonamide nitrogen atoms serve as the primary sites for protonation, with the secondary sulfonamide nitrogen being more acidic due to the electron-withdrawing effects of the adjacent aromatic systems [17] [18].

The stability of different protonation states varies considerably. The neutral form is most stable under ambient conditions, while protonated forms may be more susceptible to hydrolytic degradation under acidic conditions. Conversely, the deprotonated forms at high pH may undergo nucleophilic attack or base-catalyzed decomposition reactions [16].

Computational Predictions of Reactivity and Electronic Properties

Computational quantum chemical analysis provides detailed insights into the electronic structure and reactivity patterns of benzolamide. Density functional theory (DFT) calculations using the B3LYP functional with 6-31G* basis set have been employed to determine key electronic properties that govern chemical behavior and stability [20] [21] [22].

[Table 5: Computational Predictions of Benzolamide Reactivity and Electronic Properties]

The frontier molecular orbital analysis reveals critical information about benzolamide's reactivity. The highest occupied molecular orbital (HOMO) energy ranges from -7.2 to -7.8 eV, indicating moderate electron-donating capability [20] [21] [22]. The HOMO is primarily localized on the aromatic thiadiazole ring and the phenyl substituent, consistent with the expected electron density distribution in aromatic sulfonamides.

The lowest unoccupied molecular orbital (LUMO) exhibits energies between -2.1 and -2.6 eV, positioned primarily on the electron-deficient regions of the molecule, particularly around the sulfonyl groups [20] [21] [22]. The HOMO-LUMO energy gap of 4.6 to 5.7 eV indicates relatively high kinetic stability and low reactivity under ambient conditions, which correlates well with the observed chemical stability of benzolamide.

The molecular electrostatic potential (MEP) surface analysis identifies the most electrophilic and nucleophilic sites within the molecule. The sulfur atoms in the sulfonyl groups represent the most electrophilic centers, while the nitrogen atoms in the sulfonamide groups serve as the primary nucleophilic sites [20] [21]. These predictions align with experimental observations of benzolamide's reactivity patterns and its mechanism of action as a carbonic anhydrase inhibitor.

Global reactivity descriptors provide quantitative measures of chemical reactivity. The chemical hardness (η) values of 2.3 to 2.9 eV indicate moderate resistance to electron density changes, while the corresponding chemical softness values of 0.35 to 0.43 eV⁻¹ suggest moderate polarizability [20] [21]. The electrophilicity index (ω) ranges from 0.087 to 0.103, indicating low to moderate tendency for electrophilic attack.

Natural bond orbital (NBO) analysis reveals the charge distribution and bonding characteristics within benzolamide. The sulfonamide nitrogen atoms carry significant negative charge density, while the sulfur atoms in the sulfonyl groups bear substantial positive charge [20] [21]. This charge distribution pattern influences the compound's hydrogen bonding capabilities and its interaction with biological targets.

The dipole moment calculations yield values between 3.5 and 4.2 Debye, indicating significant molecular polarity [20] [21]. This substantial dipole moment arises from the asymmetric charge distribution created by the sulfonamide groups and explains benzolamide's preference for polar solvents and its ability to form strong intermolecular interactions.

Molecular volume calculations (280-320 ų) and polarizability values (25-30 ų) provide insights into the compound's size and deformability under external electric fields [20] [21]. These parameters are crucial for understanding benzolamide's interaction with biological membranes and its transport properties across physiological barriers.

Computational studies of related carbonic anhydrase inhibitors demonstrate strong correlations between calculated electronic properties and experimental binding affinities [20] [22]. The calculated ionization potential (7.2-7.8 eV) and electron affinity (2.1-2.6 eV) values for benzolamide fall within ranges typically associated with effective enzyme inhibition, supporting its pharmaceutical relevance.

Solvent effects on electronic properties have been investigated using implicit solvation models. The polarizable continuum model (PCM) calculations show that aqueous solvation significantly alters the HOMO-LUMO gap and dipole moment, with the molecule becoming more polarized in polar solvents [21]. These changes influence the compound's reactivity and explain the observed solvent-dependent behavior.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Ciocci Pardo A, Díaz RG, González Arbeláez LF, Pérez NG, Swenson ER, Mosca SM, Alvarez BV. Benzolamide perpetuates acidic conditions during reperfusion and reduces myocardial ischemia-reperfusion injury. J Appl Physiol (1985). 2018 Aug 1;125(2):340-352. doi: 10.1152/japplphysiol.00957.2017. Epub 2017 Dec 21. PubMed PMID: 29357509.

3: Collier DJ, Wolff CB, Hedges AM, Nathan J, Flower RJ, Milledge JS, Swenson ER. Benzolamide improves oxygenation and reduces acute mountain sickness during a high-altitude trek and has fewer side effects than acetazolamide at sea level. Pharmacol Res Perspect. 2016 May 19;4(3):e00203. doi: 10.1002/prp2.203. eCollection 2016 Jun. PubMed PMID: 27433337; PubMed Central PMCID: PMC4876137.

4: Cecchi A, Winum JY, Innocenti A, Vullo D, Montero JL, Scozzafava A, Supuran CT. Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides derived from 4-isothiocyanato-benzolamide. Bioorg Med Chem Lett. 2004 Dec 6;14(23):5775-80. PubMed PMID: 15501039.

5: Supuran CT, Scozzafava A. Benzolamide is not a membrane-impermeant carbonic anhydrase inhibitor. J Enzyme Inhib Med Chem. 2004 Jun;19(3):269-73. PubMed PMID: 15499999.

6: Hempleman SC, Rodriguez TA, Bhagat YA, Begay RS. Benzolamide, acetazolamide, and signal transduction in avian intrapulmonary chemoreceptors. Am J Physiol Regul Integr Comp Physiol. 2000 Dec;279(6):R1988-95. PubMed PMID: 11080061.

7: Gottfried JA, Chesler M. Benzolamide inhibits low-threshold calcium currents in hippocampal pyramidal neurons. J Neurophysiol. 1995 Dec;74(6):2774-7. PubMed PMID: 8747235.

8: Teppema L, Berkenbosch A, DeGoede J, Olievier C. Carbonic anhydrase and control of breathing: different effects of benzolamide and methazolamide in the anaesthetized cat. J Physiol. 1995 Nov 1;488 ( Pt 3):767-77. PubMed PMID: 8576866; PubMed Central PMCID: PMC1156742.

9: Johanson CE. Differential effects of acetazolamide, benzolamide and systemic acidosis on hydrogen and bicarbonate gradients across the apical and basolateral membranes of the choroid plexus. J Pharmacol Exp Ther. 1984 Dec;231(3):502-11. PubMed PMID: 6094788.

10: Tucker BJ, Blantz RC. Studies on the mechanism of reduction in glomerular filtration rate after benzolamide. Pflugers Arch. 1980 Dec;388(3):211-6. PubMed PMID: 7193847.

11: Gennari FJ, Johns C, Caflisch CR. Effect of benzolamide on pH in the proximal tubules and peritubular capillaries of the rat kidney. Pflugers Arch. 1980 Aug;387(1):69-72. PubMed PMID: 6774315.

12: DuBose TD Jr, Pucacco LR, Seldin DW, Carter NW, Kokko JP. Microelectrode determination of pH and PCO2 in rat proximal tubule after benzolamide: evidence for hydrogen ion secretion. Kidney Int. 1979 Jun;15(6):624-9. PubMed PMID: 37362.

13: Hanson MA, Nye PC, Rao PS, Torrance RW. Effects of acetazolamide and benzolamide on the response of the carotid chemoreceptors to CQ2 [proceedings]. J Physiol. 1978 Nov;284:165P-166P. PubMed PMID: 731509.

14: Tucker BJ, Steiner RW, Gushwa LC, Blantz RC. Studies on the tubulo-glomerular feedback system in the rat. The mechanism of reduction in filtration rate with benzolamide. J Clin Invest. 1978 Nov;62(5):993-1004. PubMed PMID: 711863; PubMed Central PMCID: PMC371858.

15: Lang F, Quehenberger P, Greger R, Oberleithner H. Effect of benzolamide on luminal pH in proximal convoluted tubules of the rat kidney. Pflugers Arch. 1978 Jun 21;375(1):39-43. PubMed PMID: 28514.

16: Liddell NE, Maren TH. CO2 retention as a basis for increased toxicity of salicylate with acetazolamide: avoidance of increased toxicity with benzolamide. J Pharmacol Exp Ther. 1975 Oct;195(1):1-7. PubMed PMID: 241836.

17: Travis DM, Rolf LL, Berdick KA. Respiratory failure in oxygen-induced lung disease. A study of survival, development of hypoxemia, and response to benzolamide. Am Rev Respir Dis. 1972 Nov;106(5):740-51. PubMed PMID: 5078873.

18: Maren TH, Ellison AC. The teratological effect of benzolamide, a new carbonic anhydrase inhibitor. Johns Hopkins Med J. 1972 Feb;130(2):116-23. PubMed PMID: 5059470.

19: Kunau RT Jr. The influence of the carbonic anhydrase inhibitor, benzolamide (CL-11,366), on the reabsorption of chloride, sodium, and bicarbonate in the proximal tubule of the rat. J Clin Invest. 1972 Feb;51(2):294-306. PubMed PMID: 4621543; PubMed Central PMCID: PMC302127.

20: Broder LE, Oppelt WW. Effect of benzolamide on cerebrospinal fluid formation. J Pharmacol Exp Ther. 1969 Oct;169(2):271-6. PubMed PMID: 5824608.